molecular formula C8H16O B594503 (3-Isopropylcyclobutyl)methanol CAS No. 1269291-96-4

(3-Isopropylcyclobutyl)methanol

Cat. No.: B594503
CAS No.: 1269291-96-4
M. Wt: 128.215
InChI Key: FVHPFGGDBCIDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

(3-Isopropylcyclobutyl)methanol has diverse applications in scientific research:

Future Directions

While specific future directions for “(3-Isopropylcyclobutyl)methanol” are not detailed in the available resources, methanol and its derivatives have a promising future. Methanol’s versatility in use secures its future, and reinvestment in conventional methanol is necessary to support demand growth long term . Methanol is also emerging as a marine fuel, with a contracting spree pushing the orderbook to 205 newbuilds . Furthermore, bacteria have been engineered in the laboratory to efficiently use methanol, which can now be tapped into to produce valuable products currently made by the chemical industry from fossil fuels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by reduction reactions. One common method includes the cyclization of isopropyl-substituted butenes, followed by reduction using lithium aluminum hydride (LiAlH4) or similar reducing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions: (3-Isopropylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield more saturated alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: SOCl2, PBr3, under reflux conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated alcohols, hydrocarbons.

    Substitution: Alkyl halides, ethers.

Mechanism of Action

The mechanism of action of (3-Isopropylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity. For instance, it may interact with enzymes involved in metabolic pathways, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

    Cyclobutanol: Another cyclic alcohol with a similar structure but without the isopropyl group.

    Isopropyl alcohol: A simple alcohol with an isopropyl group but lacking the cyclobutyl ring.

    Cyclobutylmethanol: Similar to (3-Isopropylcyclobutyl)methanol but without the isopropyl substitution.

Uniqueness: this compound stands out due to its unique combination of a cyclobutyl ring and an isopropyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(3-propan-2-ylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(2)8-3-7(4-8)5-9/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHPFGGDBCIDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680560
Record name [3-(Propan-2-yl)cyclobutyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-96-4
Record name [3-(Propan-2-yl)cyclobutyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.